Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which often include increased stability, lipophilicity, and bioavailability. These properties make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate typically involves the introduction of a trifluoroethyl group to a pyridine ring. One common method is the reaction of 6-chloronicotinic acid with trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde: Shares a similar pyridine core but differs in the functional groups attached.
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Another fluorinated pyridine derivative with different substituents.
Uniqueness
Methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate is unique due to the presence of both a trifluoroethyl group and an ester functional group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
methyl 6-(1,1,2-trifluoroethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-2-3-7(13-4-6)9(11,12)5-10/h2-4H,5H2,1H3 |
InChI Key |
FLJQODTUGXJONV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(CF)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.